Computed Lipophilicity (XLogP3) Comparison Between 4-Fluorobenzothiazole and Non-Fluorinated Analog
The target compound exhibits a computed XLogP3 value of 3.6, indicating moderate lipophilicity suitable for membrane permeability [1]. In contrast, the non-fluorinated analog N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide (CAS 1170793-26-6) has a computed XLogP3 of 3.1 [2]. The 0.5 log unit increase correlates with the presence of the fluorine atom, which is consistent with the known lipophilicity-enhancing effect of aromatic fluorine substitution.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide (CAS 1170793-26-6): XLogP3 = 3.1 |
| Quantified Difference | +0.5 log units |
| Conditions | Values computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) [1][2] |
Why This Matters
Higher lipophilicity can improve membrane permeability and oral bioavailability potential, making the fluorinated compound a preferred choice in cell-based assays where intracellular target access is critical.
- [1] PubChem. Compound Summary for CID 43967536, N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/43967536 View Source
- [2] PubChem. Compound Summary for CID 44119580, N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/44119580 View Source
